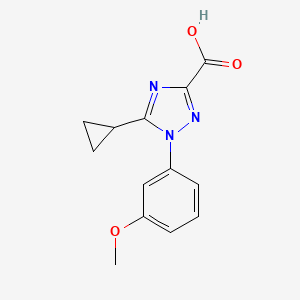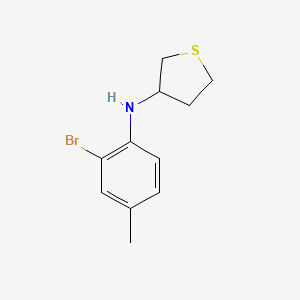
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₁₂N₄O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a phenylhydrazine group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxamide with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its role as an intermediate in the synthesis of bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Pharmaceutical Research: It serves as a building block for the development of new pharmaceuticals and therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The phenylhydrazine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific enzymes or receptors, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for its anti-tubercular activity.
Uniqueness
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylhydrazine group and a pyridine ring with a carboxamide group makes it a versatile intermediate for various synthetic and research applications.
特性
分子式 |
C12H12N4O |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-(2-phenylhydrazinyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-12(17)9-6-7-14-11(8-9)16-15-10-4-2-1-3-5-10/h1-8,15H,(H2,13,17)(H,14,16) |
InChIキー |
CZTAGSLOPVHZKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC2=NC=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
![tert-Butyl 4-[4-(bromodifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13218562.png)



methanol](/img/structure/B13218578.png)

![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)


